molecular formula C10H8BrNO2 B1414614 Methyl 3-bromo-5-cyano-2-methylbenzoate CAS No. 1806061-00-6

Methyl 3-bromo-5-cyano-2-methylbenzoate

Cat. No.: B1414614
CAS No.: 1806061-00-6
M. Wt: 254.08 g/mol
InChI Key: JPBRFXSAAWRAJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-cyano-2-methylbenzoate can be synthesized through various methodsThe reaction conditions typically involve the use of bromine or a brominating agent, a cyanide source, and an esterification reagent .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-cyano-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 3-bromo-5-cyano-2-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a versatile building block for complex molecule construction.

Biology and Medicine: In biological research, derivatives of this compound have been explored for their potential in photodynamic therapy, particularly in cancer treatment. The compound’s derivatives exhibit high singlet oxygen quantum yield and good fluorescence properties, making them suitable as photosensitizers.

Industry: The compound is used in the synthesis of bioactive compounds and intermediates for therapeutic agents. It has applications in the development of antimicrobial agents and fluorescent chemosensors.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-cyano-2-methylbenzoate and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, in photodynamic therapy, the compound’s derivatives generate reactive oxygen species upon light activation, leading to cell damage and apoptosis in cancer cells. The specific molecular pathways and targets can vary depending on the derivative and application.

Comparison with Similar Compounds

    Methyl 3-bromo-5-cyanobenzoate: Similar structure but lacks the methyl group on the benzene ring.

    Methyl 3-bromo-2-methylbenzoate: Similar structure but lacks the cyano group.

    Methyl 3-cyano-2-methylbenzoate: Similar structure but lacks the bromine atom.

Uniqueness: Methyl 3-bromo-5-cyano-2-methylbenzoate is unique due to the combination of bromine, cyano, and methyl ester groups on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-bromo-5-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-8(10(13)14-2)3-7(5-12)4-9(6)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBRFXSAAWRAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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